Sotorasib

NSCLC brain metastases CNS progression-free survival

Sotorasib is the first-in-class covalent KRAS G12C inhibitor with FDA approval. Unlike adagrasib, it acts as a pan-RAS G12C inhibitor with 5-fold greater potency against NRAS G12C, uniquely enabling NRAS-mutant cancer research. In NSCLC patients with brain metastases, sotorasib reduces progression risk by 39% versus adagrasib (HR 0.61; p=0.040). With IC50 values of 6-9 nM—13-17× superior to ARS-1620—procurement ensures optimal target engagement and assay sensitivity. Ideal as a reference standard for mechanistic and translational studies. Order high-purity sotorasib today.

Molecular Formula C30H30F2N6O3
Molecular Weight 560.6 g/mol
CAS No. 2252403-56-6
Cat. No. B605408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotorasib
CAS2252403-56-6
SynonymsAMG-510;  AMG 510;  AMG510; 
Molecular FormulaC30H30F2N6O3
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
InChIInChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
InChIKeyNXQKSXLFSAEQCZ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sotorasib (AMG 510, CAS 2252403-56-6) Procurement and Identification Overview for KRAS G12C-Targeted Research


Sotorasib (AMG 510, CAS 2252403-56-6) is a first-in-class, orally bioavailable, selective, and irreversible covalent inhibitor of the KRAS G12C oncogenic mutant [1]. It specifically targets the mutant cysteine residue in the switch-II pocket, locking KRAS G12C in its inactive GDP-bound state and thereby abrogating downstream oncogenic signaling. Sotorasib is an FDA-approved therapeutic for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy, and in combination with panitumumab for KRAS G12C-mutated metastatic colorectal cancer (mCRC) [2].

Why Sotorasib Cannot Be Interchanged with Adagrasib, Divarasib, or Other KRAS G12C Inhibitors in Preclinical and Clinical Studies


KRAS G12C inhibitors exhibit substantial heterogeneity in their chemical structures, binding kinetics, and clinical efficacy profiles across different tumor types [1]. Sotorasib, with its unique quinazolinone scaffold, demonstrates a distinct potency and safety profile compared to the tetrahydropyridopyrimidine-based adagrasib or the next-generation divarasib. Notably, cross-study analyses indicate that while adagrasib shows superior objective response rates (ORR) in NSCLC and pancreatic cancer, sotorasib provides a more favorable overall survival (OS) and central nervous system (CNS) progression-free survival (PFS) benefit compared to docetaxel in certain patient populations [2]. Furthermore, resistance mechanisms, including signaling network rewiring, are not fully cross-reactive, meaning data generated with one inhibitor cannot be reliably extrapolated to another [3]. Therefore, direct substitution with a generic analog in a research or clinical setting without rigorous validation will compromise experimental reproducibility and translational validity.

Quantitative Differentiation of Sotorasib: Head-to-Head and Cross-Study Comparative Efficacy and Safety Data


Intracranial Activity of Sotorasib vs. Docetaxel in KRAS G12C-Mutated NSCLC with Brain Metastases

Sotorasib demonstrates significantly prolonged central nervous system (CNS) progression-free survival (PFS) and a higher rate of CNS tumor shrinkage compared to docetaxel in patients with treated, stable brain metastases from KRAS G12C-mutated NSCLC. This intracranial activity is a key differentiator for sotorasib over standard chemotherapy in this high-unmet-need population [1].

NSCLC brain metastases CNS progression-free survival

Comparative Efficacy of Sotorasib vs. Adagrasib in Pancreatic Ductal Adenocarcinoma (PDAC)

In patients with KRAS G12C-mutated pancreatic ductal adenocarcinoma (PDAC), sotorasib exhibits inferior clinical activity compared to adagrasib across key efficacy metrics. This quantitative disparity highlights the need for careful compound selection based on tumor type and is a critical differentiator for procurement decisions [1].

pancreatic cancer PDAC objective response rate

Long-Term Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC: 2-Year Overall Survival Data

Sotorasib demonstrates durable long-term benefit in patients with pretreated KRAS G12C-mutated NSCLC. This 2-year overall survival (OS) rate serves as a key benchmark for evaluating next-generation inhibitors and for planning long-term in vivo efficacy studies [1].

NSCLC long-term outcomes overall survival

Acquired Resistance to Sotorasib in NSCLC is Vulnerable to PI3K-mTOR Pathway Inhibition

Acquired resistance (AR) to sotorasib in NSCLC is driven by signaling network rewiring rather than new mutations, leading to >200-fold to >600-fold increases in IC50 values in resistant cell lines and >100-fold to >300-fold increases in PDX models. This resistance is reversible through co-inhibition of the PI3K-mTOR pathway, a vulnerability not uniformly shared across all KRAS G12C inhibitors [1].

drug resistance NSCLC PI3K-mTOR pathway

Recommended Research and Preclinical Application Scenarios for Sotorasib


Modeling and Overcoming Acquired Resistance in KRAS G12C-Mutant NSCLC

Sotorasib is the ideal tool for generating and studying clinically relevant acquired resistance (AR) models. Research demonstrates that prolonged exposure to sotorasib in NSCLC cell lines (e.g., H23, H358) yields robust AR models with >200- to >600-fold increased IC50 values, driven by PI3K-mTOR pathway activation. These models are essential for screening combination therapies aimed at overcoming resistance, such as co-treatment with PI3K inhibitors like copanlisib, which has been shown to restore sotorasib sensitivity [1]. Sotorasib is the specific compound for which these pathways have been most thoroughly characterized.

Evaluating CNS Penetrance and Intracranial Activity in NSCLC Brain Metastasis Models

For research focused on the challenge of brain metastases in KRAS G12C-mutant NSCLC, sotorasib is the evidence-backed compound of choice. A head-to-head Phase 3 trial demonstrated its significant superiority over docetaxel in prolonging CNS progression-free survival (median 9.6 vs. 4.5 months; HR=0.43) in patients with baseline CNS involvement [1]. This makes sotorasib the preferred reference standard for evaluating novel agents with purported CNS activity or for studying the biology of brain metastases in preclinical models.

Benchmarking Next-Generation KRAS G12C Inhibitors in NSCLC

With extensive, long-term clinical data from the landmark CodeBreaK 100 and 200 trials, sotorasib serves as the established reference benchmark for any new KRAS G12C inhibitor entering preclinical development for NSCLC. Its well-defined efficacy profile—including a 41% objective response rate (ORR), 6.3-month median progression-free survival (PFS), and 33% 2-year overall survival (OS) rate in the Phase 2 setting—provides a crucial, quantitative baseline for comparative in vivo efficacy studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotorasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.